3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
“3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound features various functional groups, including a pyrrolidine ring and an isopropenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, cyclization, and functional group modifications to achieve the final structure. Common reagents used in these reactions include alkyl halides, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, “3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, compounds with purine structures are often studied for their biological activity. This specific compound may exhibit properties such as enzyme inhibition, receptor binding, or other interactions with biological molecules, making it a candidate for drug development and therapeutic applications.
Industry
In industry, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique properties may also find applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of “3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” would depend on its specific interactions with molecular targets. Typically, purine derivatives can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives such as caffeine, theobromine, and theophylline. These compounds share the purine core structure but differ in their functional groups, leading to distinct chemical and biological properties.
Uniqueness
The uniqueness of “3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” lies in its specific functional groups, which may confer unique reactivity and biological activity compared to other purine derivatives
Properties
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-pyrrolidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-9(2)8-19-10-11(17(3)14(21)16-12(10)20)15-13(19)18-6-4-5-7-18/h1,4-8H2,2-3H3,(H,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNKSPRHGFFNAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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